KV1.3 Inhibitory Potency: Direct Comparison with the Unsubstituted Benzamide and Thiophen-2-yl Analogues
The target compound (designated compound 4 in the source study) exhibits an IC50 of 1.9 ± 0.03 μM against human KV1.3 channels expressed in Xenopus laevis oocytes, measured by whole-cell voltage-clamp [1]. This represents a substantial improvement over the unsubstituted benzamide progenitor (compound 1, IC50 > 100 μM) and over the thiophen-2-yl positional isomer (compound 2, IC50 ~ 3.1 μM) [1]. The 2,5-dimethylbenzamide modification therefore restores approximately 53-fold potency relative to the parent scaffold, and provides a 1.6-fold advantage over the alternative thiophene attachment orientation.
| Evidence Dimension | KV1.3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.9 ± 0.03 μM (compound 4) |
| Comparator Or Baseline | Compound 1 (unsubstituted benzamide): IC50 > 100 μM; Compound 2 (thiophen-2-yl analogue): IC50 ~ 3.1 μM |
| Quantified Difference | ~53-fold more potent than compound 1; 1.6-fold more potent than compound 2 |
| Conditions | Xenopus laevis oocytes, whole-cell voltage-clamp, heterologous hKV1.3 expression |
Why This Matters
Procurement of the correct 2,5-dimethyl, thiophen-3-yl isomer is essential because alternative isomers fail to achieve the potency window required for cellular functional assays and in vivo proof-of-concept studies.
- [1] Gubič, Š.; et al. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. Cancers 2022, 14, 2595. https://doi.org/10.3390/cancers14112595. View Source
